molecular formula C15H15N5 B12913364 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-29-1

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12913364
CAS No.: 787591-29-1
M. Wt: 265.31 g/mol
InChI Key: CWZYFZSEYQTUAY-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazo[1,2-a]pyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications. The use of microwave irradiation and optimized reaction conditions can further enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the A2A adenosine receptor, which plays a role in immune response and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

    Imidazo[1,2-a]quinoxaline: Explored for its anticancer and anti-inflammatory properties.

    Pyrazolo[1,5-a]quinoxaline: Investigated for its potential as an IKK inhibitor.

Uniqueness

3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features and its ability to interact with a wide range of biological targets. Its cyclopropyl group adds to its stability and enhances its biological activity compared to similar compounds.

Properties

CAS No.

787591-29-1

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

3-(3-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H15N5/c16-11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5,16H2,(H,17,19)

InChI Key

CWZYFZSEYQTUAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)N

Origin of Product

United States

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